molecular formula C18H20N2O4S B2467368 5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-85-1

5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2467368
CAS No.: 921537-85-1
M. Wt: 360.43
InChI Key: IPWTZCPGXDZSHA-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, provided for research purposes. It is a benzenesulfonamide derivative incorporating an oxindole moiety. Benzenesulfonamides are a significant class of compounds in medicinal chemistry, known to be investigated for a wide range of potential biological activities . The oxindole scaffold is a privileged structure in drug discovery and is present in several biologically active molecules . Specific research applications for this exact compound are not currently detailed in the literature. Researchers are advised to consult specialized scientific databases for the most current investigative studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-12-5-8-16(24-3)17(9-12)25(22,23)19-14-6-7-15-13(10-14)11-18(21)20(15)2/h5-10,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWTZCPGXDZSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the ethyl, methoxy, and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. This compound is believed to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives:

Study ReferenceCancer TypeIC50 (µM)Key Findings
Colon (HCT-116)7–11Significant cytotoxicity observed.
Breast (MCF-7)15–24Selective inhibition noted.
Cervical (HeLa)11–18Induced apoptosis in treated cells.

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The following aspects are considered:

Molecular Modifications

Research indicates that modifications to the sulfonamide group and the indole moiety can significantly influence the biological activity of the compound:

  • Substituent Variations : Different alkyl or aryl groups at specific positions can enhance potency and selectivity against different cancer types .
  • Hybrid Structures : Combining sulfonamide with other pharmacophores has been shown to improve efficacy against resistant cancer strains .

Computational Studies

Quantitative structure–activity relationship (QSAR) models have been developed to predict the activity of new derivatives based on their chemical structure. These models utilize molecular descriptors to correlate structural features with biological activity, aiding in the design of more effective compounds .

Potential for Other Therapeutic Areas

Research is ongoing to explore its effects on:

  • Neurological Disorders : Given the role of sodium channels in neuronal signaling, compounds like this may have applications in treating epilepsy and other sodium channel-mediated conditions .
  • Antimicrobial Activity : Some benzenesulfonamides have shown promise as antimicrobial agents, suggesting a broader therapeutic potential for this compound .

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Compound Name Substituents on Benzenesulfonamide Linked Moiety Biological Activity Key Findings
Target Compound 5-Ethyl, 2-methoxy 1-Methyl-2-oxoindolin-5-yl Not reported Hypothesized moderate activity due to electron-donating ethyl/methoxy groups .
IIIi (Styrylquinolin-7-yl derivative) 4-Nitro Styrylquinolin-7-yl HIV-IN inhibition (96.7%) Nitro (electron-withdrawing) enhances acidity, improving metal chelation .
5-Bromo-2-methoxy derivative (8PU) 5-Bromo, 2-methoxy 3-Methyl-6-hydroxybenzoxazol-5-yl Not reported Bromo (electron-withdrawing) may enhance binding to hydrophobic pockets .
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide 5-Chloro, 2-methoxy Phenethyl-sulfonamide Antidiabetic (glyburide-related) Chloro and ethyl linkage may influence solubility and receptor affinity .
Thiadiazole-containing derivative 4-Chloro 2-(2-Arylethenyl)-1,3,4-thiadiazole Anticancer (MCF-7, HCT116) Thiadiazole increases lipophilicity, enhancing membrane permeability .

Electronic and Steric Effects

  • Electron-withdrawing vs. electron-donating groups :

    • The target compound’s 5-ethyl and 2-methoxy groups are electron-donating, reducing the sulfonamide’s acidity compared to nitro-substituted analogs like IIIi. This may limit its ability to chelate metal ions critical for enzyme inhibition (e.g., HIV integrase) .
    • Bromo () and chloro () substituents, being electron-withdrawing, could improve binding to targets requiring electron-deficient aromatic systems.
  • Indolinone vs. heterocyclic moieties: The indolinone group in the target compound provides a rigid, planar structure that may interact with kinase ATP pockets or DNA-binding proteins. In contrast, thiadiazole or oxadiazole moieties () introduce sulfur or oxygen heteroatoms, altering redox properties and solubility .

Pharmacokinetic Considerations

  • Thiadiazole-containing derivatives () exhibit higher logP values due to sulfur’s polarizability, favoring anticancer activity .
  • Bioisosteric replacements: Replacing indolinone with benzoxazol () or quinazolinone () could modulate metabolic stability. For instance, benzoxazol’s oxygen may improve oxidative resistance compared to indolinone’s lactam .

Biological Activity

5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes current knowledge regarding its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-methoxybenzenesulfonyl chloride with an indolinone derivative. The indolinone framework is crucial as it contributes to the biological activity of the compound.

Antitumor Activity

Research has indicated that compounds containing the indolinone structure exhibit significant antitumor activity. For instance, a study synthesized various substituted indolinones and evaluated their activity against several cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA549 (lung cancer)0.32
This compoundKB (oral epithelial)0.67
This compoundK111 (melanoma)1.19
This compoundNCI-H460 (large cell lung cancer)1.22

These results indicate that the compound has promising antitumor activity, particularly against non-small cell lung cancer (A549) and melanoma (K111), with low IC50 values suggesting high potency .

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Studies suggest that indolinone derivatives can interfere with the function of various proteins involved in tumor growth, including those related to apoptosis and cell cycle regulation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Case Studies

A notable case study evaluated the efficacy of similar indolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with structural similarities exhibited significant antibacterial activity, suggesting that modifications to the indolinone framework could enhance antimicrobial potency .

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